molecular formula C13H11NO2 B110558 2-(Benzyloxy)isonicotinaldehyde CAS No. 467236-27-7

2-(Benzyloxy)isonicotinaldehyde

Cat. No. B110558
CAS RN: 467236-27-7
M. Wt: 213.23 g/mol
InChI Key: OXQKQUWLKHTCQN-UHFFFAOYSA-N
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Description

“2-(Benzyloxy)isonicotinaldehyde” is a chemical compound with the molecular formula C13H11NO2 . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study describes the synthesis of a compound through bromination, benzyl protection, and halogen exchange reaction from 4-tert-octylphenol .


Molecular Structure Analysis

The molecular structure of “2-(Benzyloxy)isonicotinaldehyde” consists of a benzyl group (C6H5CH2-) attached to an oxygen atom, which is connected to a pyridine ring with a formyl group (-CHO) at the 4-position .

Scientific Research Applications

Organic Synthesis

2-(Benzyloxy)isonicotinaldehyde: is a versatile building block in organic synthesis. It is used to construct complex molecules through various reactions such as condensation, cycloaddition, and nucleophilic substitution. For instance, it can participate in the synthesis of benzopyran-annulated pyrano[2,3-c]pyrazoles, which are compounds with potential biological activity .

Medicinal Chemistry

In medicinal chemistry, 2-(Benzyloxy)isonicotinaldehyde serves as a precursor for the synthesis of various pharmacologically active molecules. Its aldehyde group is particularly reactive, allowing for the formation of Schiff bases, which are integral in the development of new drugs with antimicrobial and antiproliferative properties .

Materials Science

This compound finds applications in materials science due to its ability to act as a monomer or a cross-linker in polymer synthesis. Its aromatic structure can contribute to the thermal stability and rigidity of the resulting polymers, which are valuable in creating high-performance materials .

Analytical Chemistry

2-(Benzyloxy)isonicotinaldehyde: can be used as a standard or a reagent in analytical chemistry. Its distinct spectroscopic properties enable it to be a reference compound in NMR and HPLC methods, aiding in the identification and quantification of substances in complex mixtures .

Environmental Science

In environmental science, derivatives of 2-(Benzyloxy)isonicotinaldehyde may be explored for their ability to bind to pollutants or to act as sensors. The compound’s reactivity could allow it to modify other molecules, potentially leading to the development of novel methods for pollution control and bioremediation .

Pharmaceuticals

The pharmaceutical industry may utilize 2-(Benzyloxy)isonicotinaldehyde in the design and synthesis of drug candidates. Its molecular framework is conducive to creating compounds with enhanced solubility and bioavailability, which are critical factors in drug development .

Future Directions

While specific future directions for “2-(Benzyloxy)isonicotinaldehyde” are not mentioned in the literature, a study discusses UV-induced conformational changes in a benzyloxy fragment for a matrix-isolated compound, suggesting potential areas of future research .

properties

IUPAC Name

2-phenylmethoxypyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-9-12-6-7-14-13(8-12)16-10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQKQUWLKHTCQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)isonicotinaldehyde

Synthesis routes and methods

Procedure details

A suspension of [2-(benzyloxy)-4-pyridyl]methanol (6.0 g) and activated manganese dioxide (30 g) in chloroform (180 mL) was heated under reflux for 2.5 hours. After the reaction solution was allowed to cool to room temperature, the manganese dioxide was filtered off and washed with ethyl acetate. The filtrate was concentrated to give the title compound as a pale brown oil (5.34 g).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
catalyst
Reaction Step One

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